2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYPTZUNGBWGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)N)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the purity assessment and identity confirmation of synthesized organic compounds. In the analysis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, LC separates the target molecule from any impurities, starting materials, or byproducts. The subsequent detection by mass spectrometry provides a highly sensitive and specific measurement of the mass-to-charge ratio (m/z) of the eluting components.
The mass spectrum of the parent compound is expected to exhibit a pronounced molecular ion peak [M]+ or, more commonly, a protonated molecular ion peak [M+H]+ in positive ion mode. The presence of two iodine atoms would generate a characteristic isotopic pattern, which serves as a definitive indicator of the compound's elemental composition. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact mass, confirming the molecular formula C5H5I2N3O. Fragmentation patterns observed in the MS/MS spectrum can provide additional structural information, corroborating the presence of the acetamide (B32628) and diiodo-imidazole moieties. The mass spectra of substituted imidazoles are often characterized by pronounced molecular ions and distinct fragmentation patterns, which aids in their structural elucidation. researchgate.net
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C5H5I2N3O |
| Molecular Weight | 376.92 g/mol |
| Expected [M+H]+ | 377.85 m/z |
| Isotopic Pattern | Characteristic pattern for two iodine atoms |
| Instrumentation | Triple Quadrupole LC-MS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the acetamide group will give rise to distinct vibrational bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1685 cm⁻¹. nih.gov For instance, in N-benzyl-2-(1H-imidazol-1-yl)acetamide, this peak is observed at 1683 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp to broad band around 3200-3300 cm⁻¹. nih.gov In a related N-substituted imidazole (B134444) derivative, the N-H stretch was recorded at 3212 cm⁻¹. nih.gov The exact position of these bands can be influenced by hydrogen bonding in the solid state.
The imidazole ring itself presents a series of characteristic vibrations. The C=N stretching vibration within the imidazole ring is typically observed in the range of 1500-1600 cm⁻¹. nih.gov For example, N-benzyl-2-(1H-imidazol-1-yl)acetamide shows a C=N stretch at 1597 cm⁻¹. nih.gov The presence of the two heavy iodine atoms as substituents on the imidazole ring is expected to influence the vibrational frequencies of the ring. The C-I stretching vibrations would likely appear in the far-infrared region, typically below 600 cm⁻¹. The electron-withdrawing nature of the iodine atoms may also cause slight shifts in the positions of the imidazole ring's characteristic absorption bands. In some imidazole derivatives, the C=N stretching absorption band has been noted at 1681 cm⁻¹. researchgate.net
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200-3300 |
| Amide C=O | Stretching | 1650-1685 |
| Imidazole C=N | Stretching | 1500-1600 |
| Aliphatic C-H | Stretching | 2850-3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure.
A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. The imidazole ring is expected to be essentially planar, a common feature for this heterocyclic system. nih.gov The acetamide substituent, being attached to the N1 position of the imidazole ring, will have a specific orientation relative to the ring. The conformation around the N-C and C-C bonds of the acetamide side chain will be determined, revealing any intramolecular hydrogen bonding or steric interactions that stabilize a particular conformer in the solid state. For example, in the crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the imidazole ring is nearly planar. nih.gov
The analysis of the crystal packing will elucidate the network of intermolecular interactions that stabilize the crystal lattice. It is anticipated that the amide group will play a crucial role in forming intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. The iodine atoms may also participate in halogen bonding, a type of non-covalent interaction where the iodine acts as an electrophilic region, interacting with a nucleophilic species like a carbonyl oxygen or an imidazole nitrogen from an adjacent molecule. The crystal packing is often governed by a combination of such hydrogen bonds and other weaker interactions, leading to a three-dimensional network. nih.gov
Mechanistic Investigations of Reaction Pathways and Reactivity
Reactivity of the Diiodoimidazole Core
The presence of two iodine atoms on the imidazole (B134444) ring is the predominant driver of the core's reactivity. The carbon-iodine (C-I) bonds are susceptible to a variety of transformations, including halogen migration and metal-halogen exchange, which are foundational for further functionalization.
The C-I bonds in the diiodoimidazole core are key sites for synthetic modification, primarily through two significant reaction types: the halogen dance and directed ortho-metalation (DoM).
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netclockss.org In dihalogenated heterocycles, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce deprotonation, leading to a lithiated intermediate that facilitates halogen migration. researchgate.netkobe-u.ac.jp For a 4,5-diiodoimidazole system, this process could potentially lead to the formation of other diiodoimidazole isomers, although the stability of the resulting lithiated species and the reaction conditions play a critical role. researchgate.net The mechanism is often seen as an "anion dance," where a negative charge created by the base moves to a more stable position, forcing the halogen to migrate. researchgate.net
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the context of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, the N-acetamide group or even the imidazole nitrogen itself could potentially act as a DMG. However, the high reactivity of the C-I bonds towards lithium-halogen exchange often competes with or precedes C-H deprotonation. nih.gov In many cases involving halo-substituted imidazoles, metal-halogen exchange is the more dominant pathway over directed lithiation of a C-H bond. nih.gov
Table 1: Comparison of Halogen Dance and Directed Metallation
| Feature | Halogen Dance | Directed ortho-Metalation (DoM) |
| Primary Transformation | Isomerization via halogen migration clockss.org | C-H activation and substitution at a specific position wikipedia.org |
| Key Reagent | Strong, non-nucleophilic base (e.g., LDA) researchgate.net | Organolithium reagent (e.g., n-BuLi, s-BuLi) baranlab.org |
| Driving Force | Formation of a more stable carbanion/lithiated intermediate researchgate.net | Coordination of the organolithium to a Directing Metalation Group (DMG) wikipedia.orgbaranlab.org |
| Application to the Compound | Potential for rearrangement of iodine atoms on the imidazole ring. | Less likely than lithium-iodine exchange due to the high reactivity of the C-I bonds. nih.gov |
Once a reactive intermediate is formed, typically through metal-halogen exchange, subsequent reactions with electrophiles can occur. The regioselectivity of these reactions is a critical consideration.
Lithium-Halogen Exchange: This is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org The reaction of this compound with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) would be expected to proceed via lithium-iodine exchange. wikipedia.orgresearchgate.net This exchange is typically very fast, often occurring at low temperatures to prevent side reactions. researchgate.netorgsyn.org The exchange rate follows the trend I > Br > Cl, making the diiodoimidazole particularly susceptible. wikipedia.org
Due to the electronic nature of the imidazole ring and the presence of the N-acetamide substituent, the two iodine atoms at the C4 and C5 positions may exhibit different reactivities. Selective mono-lithiation can often be achieved by careful control of stoichiometry and temperature. mdpi.com For instance, studies on related 1-(benzyloxy)imidazoles have shown that regioselective functionalization can be achieved at either the C4 or C5 position through bromine-lithium exchange, depending on the protecting groups used. nih.gov After the exchange, the resulting organolithium intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.
Grignard Reagents: While organolithium reagents readily undergo halogen exchange, Grignard reagents (RMgX) can also be used, though their reactivity profile differs. The formation of an imidazole-based Grignard reagent could be achieved through iodine-magnesium exchange. The halide present in the Grignard reagent (Cl, Br, or I) can influence the regioselectivity and diastereoselectivity of subsequent reactions. nih.govresearchgate.net The addition of Grignard reagents to activated heterocyclic systems, such as N-acylpyrazinium salts, has been shown to be highly regioselective. nih.gov A similar principle could apply to the diiodoimidazole system, where the reaction would likely favor one of the iodo-positions for substitution.
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHC(O)CH₃) attached to the imidazole nitrogen also possesses distinct reactive sites, primarily the electrophilic carbonyl carbon.
Amides undergo nucleophilic acyl substitution, a characteristic reaction for carboxylic acid derivatives. solubilityofthings.comuomustansiriyah.edu.iq This reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. oregonstate.edumasterorganicchemistry.com
The reaction can be catalyzed by either acid or base. byjus.com
Acid-catalyzed mechanism : The carbonyl oxygen is first protonated, which activates the carbonyl carbon, making it more electrophilic and susceptible to attack by a weak nucleophile. oregonstate.edubyjus.com
Base-catalyzed mechanism : A strong nucleophile attacks the carbonyl carbon directly to form a tetrahedral alkoxide intermediate. The leaving group is then expelled. byjus.com
Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair. solubilityofthings.com Consequently, hydrolysis of the acetamide group in this compound to yield 1-(4,5-diiodo-1H-imidazol-1-yl)methanamine and acetic acid would require more forceful conditions, such as heating in strong aqueous acid or base, compared to esters or acid chlorides. uomustansiriyah.edu.iq
The nature of the substituent on the amide nitrogen significantly impacts its reactivity and stability. fiveable.me The 4,5-diiodo-1H-imidazol-1-yl group acts as the N-substituent in this case.
Electronic Effects : The imidazole ring, particularly with electron-withdrawing iodine atoms, influences the electron density on the amide nitrogen. This affects the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. Reduced resonance stabilization can make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. solubilityofthings.commdpi.com
Steric Effects : The bulkiness of the N-substituent can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down reaction rates. fiveable.me
Bond Strength : The substituents on both the nitrogen and carbonyl carbon affect the N-C bond dissociation enthalpy. While electron-donating groups on the carbonyl tend to stabilize the amide bond, alkyl and aryl substituents on the nitrogen can weaken it. researchgate.net
The presence of the diiodoimidazole group will therefore modulate the standard reactivity of the acetamide, making it a unique substrate for nucleophilic attack compared to simpler N-alkyl or N-aryl amides.
Table 2: Factors Influencing Acetamide Reactivity
| Factor | Influence on this compound |
| Resonance | The electron-withdrawing nature of the diiodoimidazole ring may reduce the delocalization of the nitrogen lone pair into the carbonyl, potentially increasing carbonyl reactivity. solubilityofthings.commdpi.com |
| Steric Hindrance | The imidazole ring presents more steric bulk than a simple alkyl group, which may impede the approach of nucleophiles to the carbonyl carbon. fiveable.me |
| Leaving Group Ability | In a substitution reaction, the leaving group would be the diiodoimidazolyl-methanamine anion, which is a relatively poor leaving group, contributing to the overall low reactivity of the amide. oregonstate.edu |
| Catalysis | Reaction rates can be significantly enhanced under strong acidic or basic conditions. byjus.com |
Photochemical and Thermal Degradation Pathways
The stability of this compound under the influence of light and heat is another critical aspect of its chemical profile.
Photochemical Degradation: Nitroimidazole compounds are known to undergo photodegradation upon exposure to UV radiation. nih.govresearchgate.net The process often involves the formation of reactive species like hydroxyl radicals, leading to oxidation and the generation of by-products. nih.gov While the subject compound is not a nitroimidazole, the imidazole ring itself is a chromophore. The C-I bonds are known to be photolabile and can undergo homolytic cleavage to form radical intermediates. The quantum yields for the photodegradation of related imidazole derivatives can be very low, indicating that high doses of UV radiation might be required for significant transformation. nih.gov Studies on 4-nitroimidazole (B12731) have shown that direct photolysis and OH radical oxidation are the major atmospheric loss pathways. mdpi.com Similar pathways could be relevant for the diiodo-analogue, potentially leading to hydroxylation or cleavage of the imidazole ring.
Thermal Degradation: Imidazole and its derivatives generally exhibit high thermal stability. ntnu.no However, at elevated temperatures, degradation occurs. The degradation process for substituted imidazoles can be complex, involving multiple steps. lew.ro For N-acetylated compounds, pyrolysis can lead to the formation of various volatile products, including pyrazines, pyridines, and furans. researchwithrutgers.com For imidazolium-based ionic liquids, thermal degradation is often concentrated on the side chains rather than the imidazole ring itself. researchgate.net In the case of this compound, thermal stress could lead to the cleavage of the N-C bond of the acetamide, fragmentation of the side chain, or decomposition of the imidazole ring, potentially releasing iodine. The final degradation products of alkylated imidazoles are often acids and amides. ntnu.no
Investigation of Compound Stability under Varied Environmental Conditions
The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. While specific experimental data for this compound is not extensively available, its stability profile can be inferred from the behavior of its constituent functional groups—the N-acetamide group and the diiodo-imidazole ring.
pH-Dependent Stability:
The N-acetamide linkage in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. youtube.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, the amide bond is expected to undergo hydrolysis. This reaction would likely yield acetic acid and 1-amino-4,5-diiodoimidazole. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu
Base-Catalyzed Hydrolysis: Under alkaline conditions, with a base like sodium hydroxide (B78521), the amide is also expected to hydrolyze. The mechanism here involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield a carboxylate salt (sodium acetate) and the corresponding amine. youtube.cometsu.edu
N-acylimidazoles, a related class of compounds, are known to be reactive towards nucleophilic attack and hydrolysis. nih.gov However, the stability can be influenced by steric hindrance around the acyl group. researchgate.net For this compound, the steric bulk is not significant, suggesting a moderate susceptibility to hydrolysis.
Thermal Stability:
The thermal stability of the compound is largely determined by the strength of its covalent bonds. The imidazole ring itself is a stable aromatic system. humanjournals.com However, the presence of two iodine atoms can influence its thermal decomposition. Generally, carbon-iodine (C-I) bonds are weaker than other carbon-halogen bonds and are susceptible to homolytic cleavage at elevated temperatures. The thermal decomposition of imidazole-based ionic liquids has been studied, and it is known that the decomposition process can be complex. nih.govnih.gov For this compound, thermal stress could potentially lead to the loss of iodine and the decomposition of the acetamide side chain.
Photostability:
Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. Halogenated compounds, in particular, can be photolabile. The C-I bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical species. These radicals can then initiate a cascade of further reactions, leading to the degradation of the molecule. The photostability of some imidazole derivatives can be maintained by N-substitution with alkyl or benzyl (B1604629) groups, but this can be altered by the presence of other functional groups. rsc.org The presence of iodine atoms in the imidazole ring of this compound suggests a potential for photodegradation upon exposure to UV light. nih.gov
Illustrative Stability Data of Related Imidazole Structures
| Parameter | Condition | Expected Outcome for this compound |
| pH | Acidic (e.g., pH < 4) | Hydrolysis of the acetamide group. |
| pH | Alkaline (e.g., pH > 10) | Hydrolysis of the acetamide group. |
| Temperature | Elevated (>150°C) | Potential decomposition, involving C-I bond cleavage. |
| Light | UV radiation | Potential for photodegradation via C-I bond cleavage. |
Note: This table is illustrative and based on the general chemical properties of N-acetamide groups and iodo-aromatic compounds, as specific experimental data for this compound is not available.
Role of Halogenation in Overall Molecular Stability
Electronic Effects of Iodine Substituents:
Halogens, including iodine, exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). uobabylon.edu.iq For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. uobabylon.edu.iq The two iodine atoms in this compound are expected to decrease the electron density of the imidazole ring through their strong electron-withdrawing inductive effect. nih.gov This reduction in electron density can have several consequences for molecular stability:
Aromaticity and Ring Stability: The imidazole ring is an aromatic heterocycle. humanjournals.commdpi.com The electron-withdrawing nature of the iodine atoms can influence the π-electron system of the ring. While the ring remains aromatic, the reduced electron density can make it less susceptible to electrophilic attack and more prone to nucleophilic attack, especially if there are other activating groups present. humanjournals.com
Acidity of N-H Proton (in the parent 4,5-diiodo-1H-imidazole): In the un-substituted parent compound, 4,5-diiodo-1H-imidazole, the electron-withdrawing iodine atoms would increase the acidity of the N-H proton compared to unsubstituted imidazole. nih.gov
Carbon-Iodine (C-I) Bond Stability and Reactivity:
The carbon-iodine bond is the weakest among the carbon-halogen bonds. This inherent weakness makes the C-I bond a reactive site in the molecule.
Homolytic Cleavage: As mentioned, the C-I bond can undergo homolytic cleavage under thermal or photochemical conditions, leading to the formation of an imidazolyl radical and an iodine radical.
Nucleophilic Substitution: The iodine atoms can act as leaving groups in nucleophilic substitution reactions, although this is less common on an electron-rich aromatic ring unless activated.
Metal-Halogen Exchange: Diiodoimidazoles are known to undergo iodine-metal exchange reactions, which are useful in synthetic chemistry for the further functionalization of the imidazole ring. rsc.org This indicates the lability of the C-I bond under specific reaction conditions.
Halogen Bonding: Iodine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. acs.org This can influence the crystal packing of the compound in the solid state and its interactions with other molecules in solution. The strength of this interaction is influenced by the electron-withdrawing groups on the aromatic ring. acs.org
Impact on the Acetamide Side Chain:
The electron-withdrawing effect of the diiodo-imidazole ring can also influence the reactivity of the N-acetamide side chain. By pulling electron density away from the N-1 nitrogen, the ring could potentially affect the amide resonance and the reactivity of the carbonyl group.
Summary of Halogenation Effects
| Feature | Influence of Di-iodo Substitution |
| Electron Density of Imidazole Ring | Decreased due to the inductive effect of iodine. |
| Reactivity towards Electrophiles | Decreased. |
| Reactivity towards Nucleophiles | Potentially increased. |
| C-I Bond Strength | Relatively weak, prone to cleavage. |
| Thermal and Photochemical Stability | Potentially reduced due to labile C-I bonds. |
Note: This table summarizes the expected effects of di-iodination on the imidazole core based on established principles of organic chemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons in molecules. These methods are instrumental in predicting molecular geometries, electronic properties, and reactivity.
Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A key initial step in any computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For imidazole (B134444) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are employed to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles.
This analysis provides a detailed picture of the molecular architecture. For instance, in related substituted imidazoles, DFT calculations have been used to understand how different functional groups influence the planarity and geometry of the imidazole ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. For imidazole derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating ease of modification. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of a molecule. |
This table presents the theoretical formulas used in computational studies. The specific values for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide would require a dedicated DFT calculation.
Mapping Electrostatic Potential Surfaces (MEP) for Reactivity Insights
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, illustrating the charge distribution from a "prober's" point of view (typically a proton).
The MEP map uses a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In molecules with carbonyl and nitro groups, these regions are often localized over the electronegative oxygen and nitrogen atoms.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
By analyzing the MEP surface of a molecule like this compound, one could identify the most likely sites for intermolecular interactions and chemical reactions.
Prediction and Correlation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.
Computational NMR and IR Spectroscopy
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. DFT calculations are commonly used to compute the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR). The calculated spectra are then compared with experimental data to confirm the molecular structure. This correlation is crucial for the structural elucidation of newly synthesized compounds. For complex molecules, computational spectroscopy helps in assigning specific peaks to the corresponding atoms or vibrational modes.
Theoretical Studies of UV-Vis Absorption and Fluorescence Properties
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules, including their UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). These calculations often focus on transitions involving the frontier molecular orbitals, as the HOMO to LUMO transition is typically the lowest energy electronic excitation.
Modeling of Reaction Mechanisms
Computational modeling provides a powerful tool to elucidate the potential reaction mechanisms involving this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of intermediates, transition states, and products.
The synthesis of this compound likely involves the N-alkylation of 4,5-diiodoimidazole with a suitable acetamide (B32628) precursor, such as 2-chloroacetamide (B119443). Computational analysis of this SN2 reaction would involve locating the transition state structure where the nucleophilic N1 atom of the diiodoimidazole ring attacks the electrophilic carbon of the acetamide moiety, leading to the displacement of the leaving group.
The energetics of this reaction can be calculated to determine its feasibility. A hypothetical reaction energy profile, based on similar N-alkylation reactions of imidazoles, would likely show an exothermic reaction, indicating a thermodynamically favorable process. The activation energy barrier, determined by the energy of the transition state relative to the reactants, would provide insight into the reaction kinetics.
Table 1: Hypothetical Energetic Data for the N-alkylation of 4,5-diiodoimidazole
| Parameter | Estimated Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Free Energy (ΔG) | -10 to -20 | The overall free energy change of the reaction, indicating spontaneity. |
Note: These values are estimations based on computational studies of similar SN2 reactions involving imidazole derivatives and are presented for illustrative purposes.
The choice of solvent can significantly influence the reaction pathway and energetics of the N-alkylation of 4,5-diiodoimidazole. Computational models can incorporate solvent effects using either implicit (continuum) or explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effects on the stability of reactants, transition states, and products. For a polar reaction like N-alkylation, polar solvents would be expected to stabilize the charged transition state, thereby lowering the activation energy and accelerating the reaction rate.
Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. This method, while more computationally demanding, allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the imidazole ring or the acetamide group and the solvent molecules. In protic solvents, hydrogen bonding to the nitrogen atoms of the imidazole ring could affect their nucleophilicity and alter the reaction energetics.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The presence of two iodine atoms and an acetamide group in this compound suggests that a variety of intermolecular interactions will govern its supramolecular assembly in the solid state. These interactions are crucial for determining the crystal packing and potential polymorphism of the compound.
The diiodo-substituted imidazole ring is a prime candidate for forming strong halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atoms in the target molecule, due to the electron-withdrawing nature of the imidazole ring, are expected to have a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, making them effective halogen bond donors.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these interactions. Potential halogen bond acceptors in the crystal lattice could include the oxygen atom of the acetamide group or the nitrogen atoms of the imidazole ring of neighboring molecules. The strength of these halogen bonds is comparable to that of conventional hydrogen bonds and plays a significant role in directing the crystal packing. acs.org
Table 2: Calculated Properties of Halogen Bonds in a Model Diiodo-heterocycle System
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
| C-I···O | 2.8 - 3.2 | -3 to -7 |
| C-I···N | 2.9 - 3.3 | -2 to -6 |
Note: Data is derived from computational studies on analogous diiodo-substituted heterocyclic compounds and serves as a representative example. acs.org
Crystal structure prediction (CSP) methods can be used to generate and rank the stability of plausible crystal packings for this compound. These methods typically involve a systematic search of possible packing arrangements, followed by energy minimization using force fields and more accurate quantum mechanical calculations.
The interplay of the various non-covalent interactions, particularly the directional and strong halogen bonds, will likely lead to a limited number of stable, low-energy crystal structures. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility. Different polymorphs would arise from different arrangements of the molecules in the crystal lattice, leading to variations in their physical properties. Computational studies can predict the relative thermodynamic stabilities of potential polymorphs, providing valuable guidance for experimental crystallization studies. nih.gov The presence of flexible bonds in the acetamide side chain adds another layer of complexity to the prediction of crystal packing and the likelihood of polymorphism. ucl.ac.uk
Functionalization and Derivatization Strategies for Advanced Chemical Materials
Modification of the Diiodoimidazole Core
The two iodine atoms attached to the imidazole (B134444) ring are the primary sites for modification. Their susceptibility to a range of chemical transformations makes them ideal handles for introducing diverse functional groups.
Cross-Coupling Reactions at Iodinated Positions (e.g., Suzuki, Stille, Heck)
The carbon-iodine bonds at the C4 and C5 positions of the imidazole ring are particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules.
Suzuki Coupling: This reaction involves the coupling of the diiodoimidazole with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. Iodinated and brominated imidazoles have proven to be suitable substrates for Suzuki coupling, reacting with various arylboronic acids to yield arylated imidazoles. semanticscholar.org This strategy allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the parent compound. semanticscholar.orgnih.gov
Stille Coupling: The Stille reaction couples the diiodoimidazole with an organotin compound (organostannane) and is also catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org This reaction provides another efficient route to introduce alkyl, vinyl, or aryl groups at the iodinated positions. The mechanism involves oxidative addition of the iodo-imidazole to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. wikipedia.org
Heck Reaction: In the Heck reaction, the diiodoimidazole can be coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction forms a new carbon-carbon bond between one of the iodinated carbons and a carbon of the alkene, resulting in a vinyl-substituted imidazole. This method is particularly useful for introducing unsaturated moieties.
These cross-coupling reactions can potentially be performed sequentially, allowing for the differential functionalization of the C4 and C5 positions to create highly complex and dissymmetric molecules.
| Reaction | Coupling Partner | Catalyst | Typical Product |
| Suzuki | Arylboronic Acid | Palladium(0) | 4,5-Diaryl-imidazole derivative |
| Stille | Organostannane | Palladium(0) | 4,5-Di(alkyl/aryl)-imidazole derivative |
| Heck | Alkene | Palladium(0) | 4,5-Di(vinyl)-imidazole derivative |
Selective Dehalogenation and Subsequent Rederivatization
Selective removal of one or both iodine atoms opens up alternative pathways for functionalization. One key method is the halogen-metal exchange. For instance, reacting 4,5-diiodoimidazole with a Grignard reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can lead to a magnesium/iodine exchange. orgsyn.org This process replaces an iodine atom with a more reactive organometallic species. This intermediate can then be quenched with various electrophiles to introduce a new substituent. This approach allows for mono-functionalization of the diiodoimidazole core, creating an intermediate that can undergo a second, different reaction at the remaining iodine position. orgsyn.org Careful control of stoichiometry and reaction conditions is crucial to achieve selectivity between mono- and di-dehalogenation.
Electrophilic Aromatic Substitution for Ring Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, for the 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide core, this pathway is less straightforward. The imidazole ring is inherently electron-rich, but it is already heavily substituted at the C4 and C5 positions. The remaining unsubstituted position is C2. While EAS reactions on the imidazole ring are known, the presence of two deactivating iodine atoms and the acetamide (B32628) group at N1 would significantly influence the reactivity and regioselectivity of any potential electrophilic attack at the C2 position. Further investigation would be required to determine the feasibility and outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation on this specific substrate.
Derivatization at the Acetamide Nitrogen
The acetamide side chain provides a secondary site for chemical modification, specifically at the amide nitrogen atom. These reactions can alter the compound's hydrogen bonding capabilities, polarity, and steric profile.
N-Acylation and N-Alkylation Reactions of the Amide Nitrogen
While the amide nitrogen is less nucleophilic than an amine, it can undergo N-alkylation or N-acylation under appropriate conditions.
N-Alkylation: This reaction involves treating the amide with a deprotonating agent (a strong base) to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. The regioselectivity of alkylating imidazole-containing compounds can be complex and influenced by steric and electronic factors. otago.ac.nzreddit.com The choice of base, solvent, and alkylating agent is critical to achieving the desired N-alkylation of the acetamide moiety without promoting side reactions on the imidazole ring itself. researchgate.net
N-Acylation: N-acylation introduces a second acyl group onto the amide nitrogen, forming an imide. N-acyl imidazoles are known to be reactive electrophiles themselves, with reactivity that can be tuned by substituents on the imidazole ring. kyoto-u.ac.jp This reaction typically requires an acylating agent, such as an acid chloride or anhydride, and may be facilitated by a base. This modification can significantly alter the electronic properties and chemical reactivity of the side chain.
Formation of N-Substituted Amides for Property Tuning
The primary goal of derivatizing the acetamide nitrogen is to fine-tune the molecule's properties for specific applications. The synthesis of N-substituted imidazole derivatives has been shown to be a viable strategy for creating compounds with tailored activities. nih.govnih.govresearchgate.net By introducing different substituents onto the amide nitrogen, one can systematically alter various molecular parameters.
For example, N-alkylation with long alkyl chains can increase the lipophilicity of the compound, potentially improving its membrane permeability. Introducing functional groups like esters, carboxylic acids, or additional aromatic rings via N-acylation or N-alkylation can provide new sites for interaction with biological targets or for attachment to polymers and surfaces. This strategy of creating libraries of N-substituted amides is a common approach in medicinal chemistry to optimize the biological activity of a lead compound. nih.govresearchgate.net
| Modification Type | Reagent | Functional Group Introduced | Potential Property Change |
| N-Alkylation | Alkyl Halide | N-Alkyl | Increased lipophilicity, altered steric profile |
| N-Acylation | Acyl Chloride | N-Acyl (Imide formation) | Altered electronics, new reactive site |
| N-Arylation | Aryl Halide | N-Aryl | Introduction of aromatic systems, π-stacking potential |
Introduction of Pendant Functional Groups for Material Applications
The strategic introduction of pendant functional groups onto a core molecular scaffold is a fundamental approach in the development of advanced chemical materials. This functionalization allows for the fine-tuning of a molecule's properties and the creation of new reactive sites for further chemical transformations, such as polymerization or surface immobilization. The compound this compound serves as a versatile platform for such modifications due to the presence of reactive C-I bonds on the imidazole ring and the N-H bond of the acetamide group. These sites offer opportunities for a variety of derivatization strategies aimed at creating materials with tailored electronic, optical, or biological properties.
Strategies for Incorporating Additional Reactive Sites onto the Core Structure
The core structure of this compound offers several avenues for the incorporation of additional reactive sites. The two iodine atoms on the imidazole ring are particularly amenable to a range of well-established cross-coupling reactions. Furthermore, the acetamide functional group provides a handle for further derivatization.
One of the most powerful techniques for functionalizing iodo-substituted imidazoles is through metal-halogen exchange reactions followed by quenching with an electrophile. This approach allows for the introduction of a wide variety of functional groups at the 4- and 5-positions of the imidazole ring. For instance, treatment with organolithium reagents can lead to the formation of lithiated imidazole intermediates, which can then react with various electrophiles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are also highly effective methods for creating new carbon-carbon and carbon-heteroatom bonds at the iodo-substituted positions. These reactions are known for their high functional group tolerance and have been widely applied in the synthesis of complex organic molecules. For example, a Sonogashira coupling could be employed to introduce an alkyne group, which can then serve as a reactive handle for "click" chemistry reactions.
The acetamide group itself can be modified to introduce additional reactive sites. For example, the N-H bond can be deprotonated and reacted with various electrophiles. Alternatively, the amide bond can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a more reactive acid chloride or activated ester for subsequent amide or ester bond formation with molecules containing amine or alcohol functionalities.
Below is a table summarizing potential strategies for incorporating reactive sites onto the this compound core structure.
| Strategy | Reagents and Conditions | Incorporated Reactive Site |
| Metal-Halogen Exchange | 1. n-BuLi or i-PrMgCl·LiCl2. Electrophile (e.g., CO₂, DMF, R-CHO) | Carboxylic acid, aldehyde, alcohol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl group (can be further functionalized) |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkyne |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |
| Acetamide N-H Functionalization | Base (e.g., NaH), electrophile (e.g., alkyl halide) | N-alkylated acetamide |
| Amide Hydrolysis and Functionalization | 1. Acid or base hydrolysis2. SOCl₂ or EDC/NHS | Carboxylic acid, acid chloride, activated ester |
Synthesis of Multifunctionalized Imidazole Derivatives for Advanced Chemical Systems
Building upon the strategies for incorporating single reactive sites, the synthesis of multifunctionalized imidazole derivatives from this compound can be achieved through sequential or one-pot reactions. These multifunctionalized derivatives are key components in the design of advanced chemical systems, such as polymers with specific recognition sites, functional surfaces, or complex molecular architectures.
A sequential approach would involve the selective functionalization of one iodo-substituent, followed by the modification of the second iodo-group and/or the acetamide moiety. The differential reactivity of the 4- and 5-positions of the imidazole ring can sometimes be exploited to achieve selective monofunctionalization.
For example, a first Sonogashira coupling could be performed to introduce a protected alkyne at one of the iodo-positions. Following this, the second iodine atom could be subjected to a Suzuki coupling to introduce an aryl group bearing a different functional handle, such as a boronic ester. Finally, the protecting group on the alkyne could be removed, and the acetamide group could be modified, leading to a trifunctionalized imidazole derivative.
One-pot, multi-component reactions offer a more efficient route to complex molecules. researchgate.net While specific examples for this compound are not extensively documented, the principles of multi-component synthesis can be applied.
The following table outlines a hypothetical synthetic pathway to a multifunctionalized imidazole derivative starting from this compound.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal alkyne with a protected alcohol, Pd/Cu catalysis | 2-(4-iodo-5-alkynyl-1H-imidazol-1-yl)acetamide derivative |
| 2 | Suzuki Coupling | Arylboronic acid with an ester group, Pd catalysis | 2-(4-aryl-5-alkynyl-1H-imidazol-1-yl)acetamide derivative |
| 3 | Deprotection | Reagents to remove alcohol protecting group | Multifunctionalized imidazole with alkyne, aryl ester, and alcohol functionalities |
| 4 | Amide Modification | Hydrolysis and coupling with an amine-containing polymer | Polymer-grafted multifunctional imidazole |
The resulting multifunctionalized imidazole derivatives can be used as monomers in polymerization reactions, as cross-linking agents, or as building blocks for supramolecular assemblies. The precise combination of functional groups can be tailored to achieve desired properties in the final material, such as specific binding affinities, photo-responsiveness, or catalytic activity.
Advanced Applications in Materials Science and Chemical Systems
Supramolecular Chemistry and Self-Assembly
The unique structural features of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, namely the presence of two iodine atoms and an acetamide (B32628) group on an imidazole (B134444) scaffold, suggest a strong potential for its use in the construction of complex, ordered supramolecular architectures.
Engineering of Ordered Structures through Tailored Intermolecular Interactions
Furthermore, the diiodo-substituted imidazole ring can participate in a variety of non-covalent interactions. The iodine atoms are capable of forming halogen bonds, and the imidazole ring itself can engage in π-π stacking. The interplay of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—would allow for the engineering of highly ordered, multi-dimensional crystalline structures. The precise control over these interactions by modifying the chemical environment could enable the rational design of materials with specific topologies and properties.
Exploration of Iodine in Halogen Bonding and Crystal Engineering for Novel Materials
The two iodine atoms on the imidazole ring are prime candidates for forming strong halogen bonds. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the case of this compound, the iodine atoms can act as halogen bond donors, interacting with a variety of acceptors such as anions or other Lewis basic sites on adjacent molecules.
This capacity for halogen bonding is a powerful tool in crystal engineering. By co-crystallizing this compound with suitable halogen bond acceptors, it is possible to construct novel co-crystals with tailored architectures and functionalities. The strength and directionality of the I···A (where A is a halogen bond acceptor) interaction can be fine-tuned to control the packing of molecules in the solid state, leading to the development of new materials with interesting optical, electronic, or porous properties.
Interfacial Engineering and Surface Modification
The combination of a Lewis basic imidazole ring and an acetamide group makes this compound a promising candidate for interfacial engineering, particularly in the field of perovskite-based optoelectronics.
Application in Perovskite Materials for Defect Passivation and Crystallization Control
In perovskite solar cells, defects at the surface and grain boundaries of the perovskite material are a major source of efficiency loss. Molecules with Lewis basic sites can effectively passivate these defects, which are often undercoordinated lead (Pb²⁺) ions. The nitrogen atoms of the imidazole ring in this compound can donate their lone pair of electrons to these Pb²⁺ centers, neutralizing charge traps and reducing non-radiative recombination.
Moreover, the acetamide group can influence the crystallization of the perovskite film. Through hydrogen bonding interactions with the organic cations of the perovskite precursor, it can modulate the crystal growth rate and orientation, leading to films with larger grain sizes, fewer defects, and improved optoelectronic properties. The presence of iodine atoms might also play a role in interacting with the halide components of the perovskite, further influencing the crystallization process.
Understanding Specific Interfacial Interactions (e.g., Pb-N coordination, I...H-C interactions)
The effectiveness of this compound as an interfacial layer in perovskite devices would stem from a combination of specific molecular interactions. The primary interaction is expected to be the coordination between the imidazole nitrogen atoms and undercoordinated Pb²⁺ ions at the perovskite surface, forming a strong Pb-N bond that passivates defects.
Catalysis and Ligand Design
The imidazole framework is a common feature in many N-heterocyclic carbene (NHC) precursors and ligands for catalysis. While this compound itself is not an NHC, its diiodo-substituted imidazole core presents opportunities for its use in catalysis and ligand design.
The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate to metal centers, making the molecule a potential ligand for a variety of transition metal catalysts. The electronic properties of the imidazole ring, and thus the coordinating ability of the nitrogen atoms, would be influenced by the electron-withdrawing nature of the iodine substituents and the acetamide group.
Exploration of Catalytic Activities of the Compound Itself or its Derivatives in Organic Transformations
While there is no direct evidence of this compound acting as a catalyst, its structural components suggest several possibilities for catalytic activity, either directly or after modification.
The imidazole moiety itself is known to function as a nucleophilic catalyst in various organic reactions, most notably in acyl transfer reactions. The basic nitrogen atom can activate substrates, facilitating subsequent transformations.
The presence of iodine atoms on the imidazole ring opens up the possibility of the compound participating in halogen-bond-donating catalysis. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center. This interaction can be used to activate substrates in a manner analogous to hydrogen bonding. While not yet demonstrated for this specific molecule, the di-iodo substitution pattern makes it an interesting candidate for exploration in this emerging area of catalysis.
Furthermore, iodine itself is known to be an effective catalyst for a variety of organic transformations. For example, molecular iodine has been used to catalyze the synthesis of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov It is conceivable that under certain reaction conditions, the iodine atoms of this compound could be released or participate in a catalytic cycle.
Derivatives of this compound could also be envisioned as catalysts. For example, conversion of the acetamide group to other functional groups could lead to new catalytic properties. The imidazole ring can also serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts and are also known to be effective organocatalysts in their own right.
Table 2: Potential Catalytic Applications Based on Structural Analogs
| Structural Feature/Analog | Type of Catalysis | Potential Reactions |
| Imidazole Core | Nucleophilic Catalysis | Acyl transfer, hydrolysis |
| Di-iodo Substitution | Halogen Bond Catalysis | Activation of electrophiles |
| Iodine Atoms | Iodine Catalysis | Cyclizations, condensations nih.gov |
| N-Heterocyclic Carbene (derived) | Organocatalysis/Ligand for Metal Catalysis | Benzoin condensation, Stetter reaction |
This table presents hypothetical catalytic applications for this compound based on the known reactivity of its constituent functional groups and related compounds.
Q & A
Q. What are the key synthetic routes for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves iodination of imidazole precursors followed by coupling with acetamide derivatives. For example, halogenation of 1H-imidazole with iodine under controlled temperatures (e.g., 60–80°C) in the presence of oxidizing agents like HIO₃ can introduce diiodo groups at the 4,5-positions . Subsequent N-alkylation with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at reflux conditions yields the target compound. Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Solvent selection : Polar solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Gradual heating (60–100°C) minimizes side reactions .
| Reaction Step | Key Parameters | Yield Optimization Strategies |
|---|---|---|
| Iodination | I₂, HIO₃, 80°C | Excess iodine, inert atmosphere |
| Alkylation | DMF, 100°C | Slow addition of chloroacetamide |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, acetamide carbonyl at δ 170–175 ppm) .
- IR spectroscopy : Confirms functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 395.8 for C₅H₅I₂N₃O) .
Q. What functional groups in the compound are critical for its chemical reactivity?
The imidazole ring (electron-rich aromatic system) and acetamide moiety (polar, hydrogen-bonding capability) drive reactivity:
- Imidazole : Participates in electrophilic substitution (e.g., further halogenation) and metal coordination .
- Acetamide : Undergo hydrolysis to carboxylic acids under acidic/basic conditions .
Advanced Questions
Q. How can researchers design experiments to investigate the compound's interaction with biological targets like enzymes?
Use enzyme inhibition assays and isothermal titration calorimetry (ITC) :
- Kinetic assays : Monitor enzyme activity (e.g., IC₅₀ determination) in the presence of varying compound concentrations .
- ITC : Quantify binding thermodynamics (ΔH, Kd) between the compound and target proteins .
- Docking studies : Employ software like AutoDock to predict binding poses (e.g., imidazole coordinating to active-site metals) .
| Assay Type | Key Parameters | Expected Outcomes |
|---|---|---|
| Kinetic | Substrate concentration, pH | IC₅₀, inhibition mechanism |
| ITC | Protein concentration, temperature | Binding affinity (Kd) |
Q. How to address contradictions in reported biological activities of this compound across different studies?
Resolve discrepancies by:
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Control variables like pH, temperature, and cell line/pathogen strain .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on activity) from literature (see table below) .
| Analog Compound | Substituents | Reported Activity |
|---|---|---|
| 2-(4,5-Dichloro-1H-imidazol-1-yl)acetamide | Cl at 4,5 | Antifungal (MIC 8 µg/mL) |
| 2-(4-Iodo-1H-imidazol-1-yl)acetamide | Single I | Moderate kinase inhibition |
Q. What methodologies are recommended for optimizing the compound's solubility in aqueous solutions for in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
- pH adjustment : Protonate/deprotonate the imidazole ring (pKa ~6.9) to improve aqueous stability .
- Nanoparticle encapsulation : Lipid-based carriers can increase bioavailability for cellular assays .
Q. How can computational approaches predict the compound's binding affinity to specific protein targets?
- Molecular docking : Use tools like AutoDock Vina to model interactions (e.g., imidazole coordinating to Zn²⁺ in metalloenzymes) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?
- Solvent referencing : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifts .
- pH effects : Acidic/basic conditions can protonate/deprotonate the imidazole ring, altering chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
